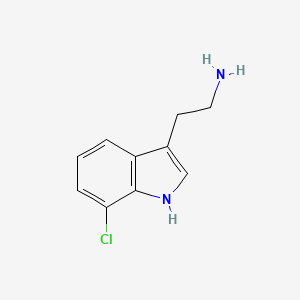

2-(7-chloro-1H-indol-3-yl)ethanamine

Descripción general

Descripción

2-(7-chloro-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-1H-indol-3-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 7-chloroindole and an appropriate ethanamine precursor. The reaction typically requires refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(7-chloro-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.

Nucleophilic Addition: The ethanamine chain can participate in nucleophilic addition reactions, forming amides or other derivatives.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Alkylation: Alkyl halides in the presence of a base such as sodium hydride.

Acylation: Acyl chlorides or anhydrides with a base like pyridine.

Major Products Formed

Halogenated Indoles: Products with additional halogen atoms on the indole ring.

Alkylated Indoles: Indole derivatives with alkyl groups attached to the nitrogen or carbon atoms.

Acylated Indoles: Indole derivatives with acyl groups attached to the nitrogen or carbon atoms.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry As a building block, 2-(7-chloro-1H-indol-3-yl)ethanamine is used in synthesizing complex organic molecules and indole derivatives. It participates in various chemical reactions due to its structural characteristics. Common reagents are employed under controlled temperatures and inert atmospheres to minimize side reactions during synthesis.

- Biology Indole derivatives, including this compound, exhibit a range of biological activities, including antiviral and antimicrobial properties. They demonstrate antibacterial and antifungal activities against various bacteria and fungi strains.

- Medicine This compound is explored for potential therapeutic applications, particularly in neurology and oncology. Research indicates potential neuroprotective effects, especially in models of Alzheimer's disease, by reducing excitotoxicity. Studies focus on its binding affinity to receptors related to neurotransmitter pathways to understand its mechanisms and potential therapeutic effects.

This compound's biological activity involves the modulation of neurotransmitter systems. Research indicates it may influence mood, perception, and cognition through its action on neurotransmitter receptors.

- NMDA Receptor Modulation The compound targets the N-Methyl-D-Aspartate (NMDA) receptor, influencing synaptic plasticity and memory function. It interacts with high affinity, leading to the inhibition of NMDA-mediated signaling pathways, affecting neuronal excitability and neurotransmission.

- Neurotransmitter Release It modulates the release of neurotransmitters like glutamate and GABA.

- Cell Signaling It influences intracellular signaling cascades that regulate neuronal survival and plasticity.

- Gene Expression This compound can alter gene expression profiles associated with neuroprotection and inflammation.

Case Studies

- Neurological Disorders Studies have explored its effects on NMDA receptor modulation in Alzheimer's disease models, revealing potential neuroprotective effects by reducing excitotoxicity.

- Cancer Research In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Infection Models Antimicrobial assays have indicated activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent in infectious diseases.

Other Applications

Mecanismo De Acción

The mechanism of action of 2-(7-chloro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. The chloro substituent may enhance binding affinity or selectivity. The ethanamine chain can interact with biological molecules, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

2-(5-chloro-1H-indol-3-yl)ethanamine: Similar structure with the chloro group at the 5-position.

2-(6-methoxy-1H-indol-3-yl)ethanamine: Contains a methoxy group instead of a chloro group.

5-methoxytryptamine: A related compound with a methoxy group on the indole ring and an ethanamine chain.

Uniqueness

2-(7-chloro-1H-indol-3-yl)ethanamine is unique due to the specific positioning of the chloro group on the indole ring, which can influence its reactivity and biological activity. This distinct structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.

Actividad Biológica

2-(7-chloro-1H-indol-3-yl)ethanamine, also known as a derivative of indole, is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a chlorine atom at the 7-position of the indole ring, suggests various therapeutic applications, particularly in neurology and oncology.

The molecular formula for this compound is , and it often appears in its dihydrochloride form, enhancing its solubility and bioavailability. The compound's structure is crucial for its interaction with biological systems, particularly neurotransmitter receptors.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It is believed to interact primarily with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions. This modulation may have implications for treating psychiatric disorders such as depression and anxiety.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its ability to influence cellular signaling pathways could make it a candidate for developing new therapeutic agents against various cancers.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors or enzymes involved in neurotransmitter signaling plays a critical role. Understanding these interactions is essential for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(5,7-dichloro-1H-indol-3-yl)ethanamine hydrochloride | Selective agonist for the 5-HT2A receptor | |

| 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride | Contains an additional methyl group at the 2-position | |

| 1H-Indole-3-ethanamine, 7-chloro | Lacks the dihydrochloride salt form |

This table highlights the unique features of each compound, emphasizing how structural variations can influence biological activity.

Case Studies

Several studies have explored the effects of this compound on various biological systems:

- Neuropharmacological Studies : A study investigating the compound's effects on rodent models showed significant alterations in serotonin levels, suggesting potential antidepressant effects.

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRNGBURTLCWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191457 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-16-8 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.